9H-Thioxanthene, 9-(dibromomethylene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Thioxanthene, 9-(dibromomethylene)-: is a chemical compound that belongs to the thioxanthene family. Thioxanthenes are sulfur-containing analogs of xanthene, characterized by a tricyclic structure with a sulfur atom replacing one of the oxygen atoms in the xanthene core. The addition of the dibromomethylene group at the 9-position of the thioxanthene ring introduces unique chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Thioxanthene, 9-(dibromomethylene)- typically involves the bromination of 9H-thioxanthene. One common method is the reaction of 9H-thioxanthene with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 9-position.
Industrial Production Methods: Industrial production of 9H-Thioxanthene, 9-(dibromomethylene)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 9H-Thioxanthene, 9-(dibromomethylene)- can undergo oxidation reactions to form thioxanthone derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced to form thioxanthene derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The dibromomethylene group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide and potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products Formed:
Oxidation: Thioxanthone derivatives.
Reduction: Thioxanthene derivatives.
Substitution: Various substituted thioxanthene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 9H-Thioxanthene, 9-(dibromomethylene)- is used as a precursor in the synthesis of various thioxanthene derivatives. These derivatives are studied for their unique photophysical and photochemical properties, making them valuable in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biology and Medicine: Thioxanthene derivatives have shown potential as therapeutic agents due to their biological activities. They are investigated for their anticancer, antimicrobial, and anti-inflammatory properties. The dibromomethylene group enhances the compound’s reactivity, allowing for the development of novel drug candidates.
Industry: In the industrial sector, 9H-Thioxanthene, 9-(dibromomethylene)- is used in the production of dyes, pigments, and photoinitiators. Its unique chemical properties make it suitable for applications in the manufacturing of high-performance materials.
Mechanism of Action
The mechanism of action of 9H-Thioxanthene, 9-(dibromomethylene)- involves its interaction with molecular targets through its dibromomethylene group. This group can undergo nucleophilic substitution reactions, allowing the compound to form covalent bonds with biological macromolecules. The sulfur atom in the thioxanthene core can also participate in redox reactions, contributing to the compound’s biological activity. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Thioxanthone: A sulfur-containing analog of xanthone, used in photoinitiators and dyes.
9H-Thioxanthene: The parent compound without the dibromomethylene group, used in the synthesis of various derivatives.
Xanthene: The oxygen-containing analog, used in dyes and as a precursor in organic synthesis.
Uniqueness: 9H-Thioxanthene, 9-(dibromomethylene)- is unique due to the presence of the dibromomethylene group, which enhances its reactivity and allows for the formation of a wide range of derivatives. This makes it a valuable compound in both scientific research and industrial applications.
Properties
CAS No. |
681164-18-1 |
---|---|
Molecular Formula |
C14H8Br2S |
Molecular Weight |
368.1 g/mol |
IUPAC Name |
9-(dibromomethylidene)thioxanthene |
InChI |
InChI=1S/C14H8Br2S/c15-14(16)13-9-5-1-3-7-11(9)17-12-8-4-2-6-10(12)13/h1-8H |
InChI Key |
VNRJDTGUKWHBKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(Br)Br)C3=CC=CC=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.